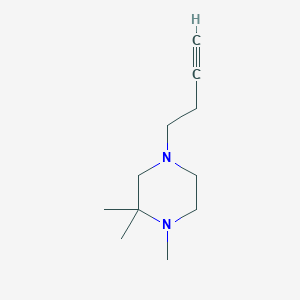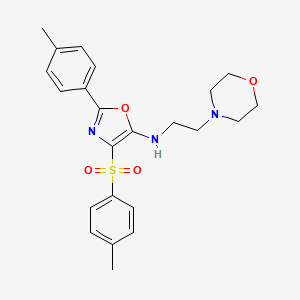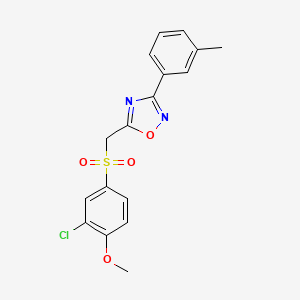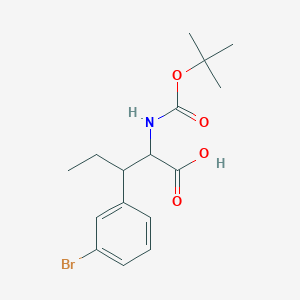![molecular formula C23H29N5O4 B2429948 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1040656-25-4](/img/structure/B2429948.png)
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also includes a methoxyphenyl group, which is known to have various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperazine ring and the methoxyphenyl group are key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or the functional groups attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For a similar compound, 1-(2-Methoxyphenyl)piperazine, the boiling point is 130-133°C at 0.1 mmHg, the melting point is 35-40°C, and the density is 1.095 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Analgesic and Anti-inflammatory Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and possessing analgesic and anti-inflammatory activities, were synthesized. Such compounds have potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Fluorescent Ligands for Receptor Studies : The synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent properties for visualizing 5-HT1A receptors in CHO cells suggests applications in receptor localization and activity studies (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines (BHAPs) have been identified as potent inhibitors of HIV-1 reverse transcriptase, indicating their potential in antiviral therapy development (Romero et al., 1994).
Chemical Synthesis and Characterization
Synthesis Techniques : Research on the synthesis of 2,6-bridged piperazine-3-ones highlights innovative approaches to generating novel heterocyclic compounds, which may have various biological activities (Veerman et al., 2003).
Synthesis of Urapidil : A novel synthesis method for Urapidil, utilizing β-cyclodextrin as an inverse phase-transfer catalyst, presents an efficient technique for producing therapeutically relevant compounds (Li et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-5-10-28-18(15-16-20(28)24(2)23(31)25(3)21(16)29)22(30)27-13-11-26(12-14-27)17-8-6-7-9-19(17)32-4/h6-9,15H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPLCSKYTWEXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)




![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)
![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)